molecular formula C12H10ClFN4O3 B5010647 N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B5010647
M. Wt: 312.68 g/mol
InChI Key: LWGFWMBNDIRCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Acylation: The nitrated imidazole is acylated with 2-bromoacetyl chloride to form the acetamide linkage.

    Substitution: Finally, the chloro-fluorophenyl group is introduced through a nucleophilic substitution reaction using 3-chloro-4-fluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of nitro-imidazole derivatives on cellular processes. It can serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features suggest it could be explored for antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro-fluorophenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.

    N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide: Similar structure but with different substitution patterns on the imidazole ring.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of both the nitro-imidazole and chloro-fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O3/c1-7-15-11(18(20)21)5-17(7)6-12(19)16-8-2-3-10(14)9(13)4-8/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGFWMBNDIRCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.